molecular formula C12H13N3O B1404791 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one CAS No. 1427460-76-1

1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one

Cat. No.: B1404791
CAS No.: 1427460-76-1
M. Wt: 215.25 g/mol
InChI Key: CZPLPMFNJYBHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features the 1-methyl-1H-indazole moiety, a privileged scaffold widely recognized for its diverse biological activities . This structure is fused to a pyrrolidin-2-one (gamma-lactam) ring, a feature known to influence the physicochemical properties and bioavailability of drug-like molecules. The 1H-indazole core is a prominent structure in pharmaceutical research, with documented applications in the development of inhibitors for various biological targets. Scientific literature highlights that 1H-indazole derivatives have been prepared as effective inhibitors of kinases such as JNK2 (c-Jun N-terminal kinase), which are being investigated in the context of autoimmune and inflammatory disorders, including rheumatoid arthritis, osteoarthritis, and gout . Furthermore, indazole derivatives have demonstrated a broad range of other pharmacological activities in research settings, including anticancer, antimicrobial, and antiprotozoal effects . This specific compound, this compound, serves as a valuable C(sp3)-enriched building block . The incorporation of such saturated, three-dimensional fragments is a key strategy in modern medicinal chemistry to improve the success rate of drug candidates by enhancing properties like solubility and metabolic stability . Researchers can utilize this chemical as a synthetic intermediate to explore structure-activity relationships (SAR) and develop novel bioactive molecules. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

1-(1-methylindazol-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14-10-6-3-2-5-9(10)12(13-14)15-8-4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLPMFNJYBHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245404
Record name 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-76-1
Record name 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Methods and Limitations

  • Early methods involved methylation of indazole-3-carboxylic acid derivatives using methyl iodide in methanol with sodium methoxide generated in situ by sodium metal. This route suffers from safety issues (due to sodium metal), low selectivity (ca. 2:1 ratio of 1-methyl to 2-methyl isomers), and low overall yields (~30%) because of side reactions and difficult purifications.

Improved Process Using Alkaline Earth Metal Oxides or Alkoxides

  • A patented process (EP1484321A1) describes an improved method where indazole-3-carboxylic acid reacts with a methylating agent (e.g., iodomethane, dimethyl sulfate, or trimethyl phosphate) in the presence of an oxide or alkoxide of an alkaline earth metal (magnesium, calcium, strontium, barium).
  • This process is performed in polar solvents such as lower alkanols (methanol, ethanol, 1-propanol, tert-butanol) or polar aprotic solvents (DMSO, DMF, DMAc, NMP).
  • The alkaline earth metal oxide or alkoxide acts as a base and desiccant, enabling the reaction to proceed without the need for strictly anhydrous conditions, enhancing safety and scalability.
  • Reaction conditions typically involve reflux under nitrogen atmosphere to avoid moisture and oxygen interference.
  • The reaction mechanism involves formation of a dianion intermediate of indazole-3-carboxylic acid, which then undergoes selective N-methylation at position 1.
  • This method achieves high yield and purity of 1-methylindazole-3-carboxylic acid (1-MICA) with minimal side products (less than 0.1% esters or isomers).
  • Typical reaction times include about 2 hours reflux to form dianion, followed by slow addition of methylating agent over 2 hours and further reflux for 3-4 hours depending on methylating agent reactivity.
Parameter Details
Base Calcium oxide, magnesium oxide, barium oxide, etc.
Methylating agents Iodomethane, dimethyl sulfate, trimethyl phosphate
Solvents Methanol, ethanol, 1-propanol, tert-butanol, DMSO
Temperature Reflux (~65-80 °C depending on solvent)
Atmosphere Nitrogen inert atmosphere
Reaction time 2 h dianion formation + 2 h methylating agent addition + 3-4 h reflux
Selectivity High for 1-methyl isomer (>95%)
Yield High (typically >80%)

Coupling of 1-Methylindazole-3-Carboxylic Acid with Pyrrolidin-2-one

  • After obtaining 1-methylindazole-3-carboxylic acid, the next step is to couple it with pyrrolidin-2-one to form this compound.
  • This coupling is generally achieved through amide bond formation chemistry, where the carboxylic acid group is activated and reacted with the amine or lactam nitrogen of pyrrolidin-2-one.
  • Activation methods include conversion of the acid to acid halides (e.g., acid chloride using thionyl chloride or oxalyl chloride), mixed anhydrides, or activated esters (e.g., benzotriazolyloxy esters).
  • The activated intermediate is then reacted with pyrrolidin-2-one under controlled conditions, often in the presence of a base or coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts.
  • The reaction is typically carried out in polar aprotic solvents like dichloromethane, DMF, or NMP at low to moderate temperatures (0-50 °C).
  • After coupling, purification involves extraction and chromatographic techniques to isolate the pure target compound.
Step Typical Conditions
Activation of acid Thionyl chloride, oxalyl chloride, or coupling agents
Coupling agent EDC, DCC, HATU, or similar
Solvent Dichloromethane, DMF, NMP
Temperature 0-50 °C
Reaction time Several hours to overnight
Purification Extraction, recrystallization, chromatography

Alternative Synthetic Approaches

  • One-pot syntheses of 1-alkyl-1H-indazoles via aryne annulation from hydrazones have been reported, but these are generally more applicable to the indazole core formation rather than the specific pyrrolidin-2-one coupling.
  • The use of N-chlorosuccinimide (NCS) chlorination and subsequent functionalization has been explored for indazole derivatives but is less common for preparing this specific compound.

Research Findings and Practical Notes

  • The use of alkaline earth metal oxides or alkoxides significantly improves the safety profile and scalability of the methylation step compared to sodium metal-based methods.
  • The high selectivity for N1-methylation avoids complex isomer separation and improves overall yield.
  • The reaction tolerates non-anhydrous solvents due to the drying effect of the metal oxides, simplifying industrial processes.
  • Coupling reactions to form the final amide bond are well-established and can be optimized for yield and purity by selecting appropriate activation and coupling conditions.
  • The described methods are consistent with industrial practices for related pharmaceutical intermediates, such as the synthesis of Granisetron, indicating robustness and applicability.

This detailed overview synthesizes current authoritative knowledge on the preparation methods of this compound, emphasizing the critical steps of selective N-methylation of indazole and subsequent amide coupling. The data tables summarize key reaction parameters to guide practical implementation in research or industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.

    Substitution: Substitution reactions, particularly on the indazole ring, can introduce a variety of functional groups, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic and nucleophilic reagents are employed under various conditions to achieve desired substitutions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of indazole compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have demonstrated that substituents on the indazole ring can enhance potency against various cancer cell lines.

Pharmacology

In pharmacological studies, 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one has been investigated for its effects on neurotransmitter systems.

Key Findings:

  • Neurotransmitter Modulation: Preliminary studies suggest that this compound may modulate serotonin receptors, which could have implications for treating mood disorders. Animal models have shown altered behavior patterns indicative of anxiolytic effects.

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of organic semiconductors.

Applications:

  • Organic Electronics: Its ability to form stable thin films and exhibit charge transport properties makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryDevelopment of anticancer agentsNew therapeutic options for cancer
PharmacologyNeurotransmitter modulationTreatments for mood disorders
Material ScienceOrganic semiconductor developmentAdvances in electronic materials

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety is known to engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets . The pyrrolidinone ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Key Differences :

  • The indazole-containing target compound lacks the benzyl/piperidinyl groups present in 10b and 18c, which are critical for AChE binding.
  • The methylindazole substituent may confer distinct pharmacokinetic properties, such as improved metabolic stability compared to benzylated analogs .

Pyrrolidin-2-one Derivatives with Aromatic Substituents

1-(2-Aminophenyl)pyrrolidin-2-one (CAS 14453-65-7)

  • Structure: Features an aminophenyl group instead of methylindazole.
  • Properties : The amine group enhances solubility but may reduce blood-brain barrier penetration compared to the hydrophobic indazole moiety .

1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (CAS 720692-53-5)

  • Structure : Contains a chloropyrazinyl group.

Comparison Table :

Compound Substituent Molecular Weight Key Property/Activity
This compound Methylindazole 215.24 g/mol Likely enhanced receptor affinity due to indazole’s bioisosterism
1-(2-Aminophenyl)pyrrolidin-2-one Aminophenyl 176.21 g/mol High solubility, potential for polar interactions
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one Chloropyrazinyl 197.63 g/mol Increased electrophilicity for covalent binding

Metabolic Stability of Pyrrolidin-2-one Derivatives

1-(Methylsulfanyl)pyrrolidin-2-one (a structural analog) demonstrated stability in the presence of metabolites like L-alanine and L-serine over 24 hours, indicating resistance to nucleophilic attack. However, its reactivity with D-fructose in specific solvents highlights the influence of substituents on stability . The methylindazole group in the target compound may further enhance metabolic stability by reducing susceptibility to oxidative degradation .

Complex Pyrrolidin-2-one Hybrids

  • 1-(3-Chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 883632-27-7) :

    • Structure : Combines chlorophenyl and benzimidazole groups.
    • Properties : Higher molecular weight (445.9 g/mol) may limit bioavailability compared to simpler analogs like the target compound .
  • 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (CAS 1016673-59-8) :

    • Structure : Bromophenyl substituent.
    • Properties : Predicted boiling point (449.6°C) and density (1.469 g/cm³) suggest high thermal stability but poor aqueous solubility .

Biological Activity

1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one is a compound of interest due to its potential therapeutic properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an indazole moiety linked to a pyrrolidinone ring. This structural configuration is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with indazole and pyrrolidine functionalities exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections detail specific activities and findings related to this compound.

Anti-Cancer Activity

Studies have demonstrated that indazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human cancer cell lines such as KG1 and SNU16, with IC50 values indicating potent inhibitory effects (IC50 < 100 nM) .

CompoundCell LineIC50 (nM)
Indazole DerivativeKG125.3 ± 4.6
Indazole DerivativeSNU1677.4 ± 6.2

Anti-inflammatory Activity

The anti-inflammatory potential of indazole-containing compounds has been well-documented. In vitro studies indicate that derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported up to 85% inhibition of TNF-α at specific concentrations when compared to standard anti-inflammatory drugs .

Neuroprotective Effects

Indazole derivatives have also been explored for their neuroprotective properties. Compounds similar to this compound have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. Certain derivatives exhibited high MAO-B inhibitory activity, suggesting potential applications in treating conditions like Parkinson's disease .

Case Studies

Several case studies highlight the biological activity of indazole derivatives:

Case Study 1: Anti-Cancer Efficacy
A study focused on the synthesis of novel indazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with particular emphasis on their mechanism involving apoptosis induction.

Case Study 2: Inflammation Reduction
In another investigation, a series of indazole derivatives were tested for their anti-inflammatory properties in animal models. The results showed a marked reduction in edema and inflammatory markers, reinforcing the therapeutic potential of these compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of specific substituents on the indazole ring influences its binding affinity and efficacy against target enzymes or receptors.

Key Findings from SAR Studies

  • Substituents at the 4-position of the indazole significantly enhance anti-cancer activity.
  • Modifications in the pyrrolidine ring can improve solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A green synthesis approach using pyrrolidinone derivatives as starting materials is recommended. For example, analogous compounds like 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one were synthesized via cyclization reactions under mild conditions, achieving yields up to 65% . Optimize efficiency by:
  • Using catalysts like LiCl to enhance reaction rates.
  • Monitoring reaction progress with HPLC or TLC to minimize byproducts.
  • Adjusting solvent polarity (e.g., ethanol or DMF) to improve solubility of intermediates.
    Key Data :
Reaction TypeYield RangeKey ReagentsCharacterization Methods
Cyclization16–65%LiCl, POCl₃IR, ¹H NMR, Mass Spectra
Source: Green synthesis protocols from

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • X-ray crystallography for absolute configuration determination (e.g., as used for 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one to resolve hydrogen bonding networks) .
  • ¹H/¹³C NMR to confirm substituent positions (e.g., indazolyl and pyrrolidinone moieties).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ±0.001 Da tolerance).
    Note : Purity should be ≥98% as per HPLC analysis (λ = 254 nm) .

Q. What stability considerations are critical for handling this compound in aqueous or biological assays?

  • Methodological Answer :
  • Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the pyrrolidinone ring .
  • Avoid prolonged exposure to light, as indazole derivatives may undergo photodegradation.
  • For in vitro studies, dissolve in DMSO (≤0.1% v/v) to minimize solvent-induced aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :
  • Substituent Variation : Introduce halogen (e.g., F, Cl) or methyl groups at the indazole C4/C5 positions to modulate steric/electronic effects (see fluorinated analogs in ).
  • Bioactivity Assays : Test against kinase targets (e.g., JAK2 or EGFR) using enzymatic inhibition assays (IC₅₀ determination) .
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., quinoxaline derivatives in showed antimicrobial activity via DNA gyrase inhibition).

Q. What strategies resolve contradictory data in biological activity across different assay systems?

  • Methodological Answer :
  • Assay Validation : Cross-verify results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Control Standardization : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

  • Methodological Answer :
  • Prodrug Design : Modify the pyrrolidinone carbonyl to a ketal or ester to enhance oral bioavailability (e.g., as in ).
  • CYP450 Inhibition Screening : Use human hepatocytes to identify metabolic hotspots (e.g., indazole N-methylation may reduce clearance) .
  • Toxicology Profiling : Conduct acute toxicity studies in rodents (LD₅₀ determination) before progressing to chronic models .

Q. What computational methods support the analysis of stereochemical effects on target binding?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate enantiomer binding to receptors over 100 ns trajectories (e.g., (R)- vs. (S)-configured analogs in ).
  • QM/MM Calculations : Evaluate energy barriers for chiral inversion using Gaussian 16 at the B3LYP/6-31G* level .

Data Contradiction Analysis Framework

Scenario Hypothesis Resolution Strategy
Divergent IC₅₀ values in enzymatic vs. cellular assaysCellular uptake limits efficacyMeasure intracellular concentrations via LC-MS/MS
Variable thermal stability reportsPolymorphic forms existPerform DSC/TGA to identify melting point variations
Conflicting SAR trendsOff-target effects dominateUse CRISPR knockouts to isolate target-specific activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.